![molecular formula C55H106O6 B1219303 1,3-Distearoyl-2-palmitoylglycerol CAS No. 2190-24-1](/img/structure/B1219303.png)
1,3-Distearoyl-2-palmitoylglycerol
Overview
Description
1,3-Distearoyl-2-palmitoylglycerol is a triglyceride having stearoyl (octadecanoyl) groups at positions 1 and 3 and a palmitoyl (hexadecanoyl) group at position 2 . It is a metabolite of the nematode Caenorhabditis elegans .
Molecular Structure Analysis
The molecular formula of 1,3-Distearoyl-2-palmitoylglycerol is C55H106O6 . The average mass is 863.429 Da and the monoisotopic mass is 862.79894 Da .Scientific Research Applications
Phase Behavior Study
The compound has been used in studies to understand the binary phase behavior of fats. For instance, it has been mixed with trilaurin (LLL) as a model case of the mixture of cocoa butter (CB) and cocoa butter substitute (CBS). The mixtures were analyzed for polymorphic phase behavior using differential scanning calorimetry (DSC) and synchrotron radiation X-ray diffractometry (SR-XRD) .
Food Industry Application
In the food industry, understanding the phase behavior of this compound is crucial. It can help in the separation of high-melting and low-melting fractions of vegetable fats and oils, and for texture control of fat-based food products such as margarine and chocolate .
Structural Property Analysis
The compound has been used in thermal and X-ray diffraction experiments on binary mixtures of symmetric stearic-oleic mixed-acid triacylglycerol (TAG) and asymmetric stearic-oleic mixed-acid TAG .
In Vitro Fermentation
The compound has been studied for its effects on toddler fecal microbiota through in vitro fermentation .
Chemoenzymatic Synthesis
The compound has been synthesized through chemoenzymatic methods for further study .
Fat Bloom Formation Study
The compound has been used in studies to understand the crystal growth of the separated fraction which may cause fat-bloom formation in compound chocolate containing CB and CBS .
Future Directions
Future research could focus on the synthesis, chemical reactions, mechanism of action, and physical and chemical properties of 1,3-Distearoyl-2-palmitoylglycerol. Additionally, the safety and hazards associated with this compound could be explored further. Studies on similar compounds like 1,3-dipalmitoyl-2-oleoylglycerol and 1,2-dioleoyl-3-palmitoyl-rac-glycerol could provide valuable insights .
properties
IUPAC Name |
(2-hexadecanoyloxy-3-octadecanoyloxypropyl) octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H106O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h52H,4-51H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVGTPFSVCXVNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H106O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601314731 | |
Record name | Triglyceride StPSt,sn | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601314731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
863.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | TG(18:0/16:0/18:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0044722 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,3-Distearoyl-2-palmitoylglycerol | |
CAS RN |
2190-24-1 | |
Record name | Triglyceride StPSt,sn | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2190-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triglyceride StPSt,sn | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601314731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TG(18:0/16:0/18:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0044722 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
68 °C | |
Record name | TG(18:0/16:0/18:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0044722 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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